

Fosmanogepix Demonstrates Potent Efficacy in Neutropenic Mouse Models of Invasive Fungal Infections

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A comprehensive analysis of preclinical data reveals the robust activity of the novel antifungal agent, fosmanogepix, against a range of clinically relevant fungal pathogens in immunocompromised murine models. Comparative studies highlight its efficacy, often comparable or superior to standard-of-care antifungal drugs such as liposomal amphotericin B and caspofungin.

Researchers and drug development professionals in the mycology field now have access to compelling in vivo evidence supporting the clinical development of fosmanogepix. This first-in-class antifungal, a prodrug of manogepix, targets the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, representing a novel mechanism of action in the antifungal armamentarium.

Comparative Efficacy in Disseminated Candidiasis

In a neutropenic mouse model of disseminated candidiasis caused by a fluconazole-resistant strain of *Candida auris*, fosmanogepix exhibited a significant dose-dependent improvement in survival and a marked reduction in fungal burden in the kidneys and brain.^[1] Treatment with fosmanogepix at dosages of 104 mg/kg and 130 mg/kg administered intraperitoneally three times daily, or 260 mg/kg twice daily, resulted in notably higher median and percent survival compared to the vehicle control.^[1]

A high-dose regimen of fosmanogepix (260 mg/kg twice daily) demonstrated a significant reduction in kidney fungal burden, comparable to that of caspofungin (10 mg/kg/day).[1]

Treatment Group	Dosage	Median Survival (Days)	Percent Survival	Kidney Fungal Burden (log10 CFU/g)
Vehicle Control	-	<8	0%	High
Fosmanogepix	104 mg/kg TID	Significantly Increased	Significantly Increased	Reduced
Fosmanogepix	130 mg/kg TID	Significantly Increased	Significantly Increased	Reduced
Fosmanogepix	260 mg/kg BID	Significantly Increased	Significantly Increased	Significantly Reduced
Caspofungin	10 mg/kg QD	-	-	Significantly Reduced
Fluconazole	20 mg/kg QD	No Improvement	No Improvement	No Reduction

Table 1: Efficacy of Fosmanogepix in a Neutropenic Mouse Model of Disseminated Candida auris Infection.[1]

Potency Against Invasive Mold Infections

Fosmanogepix has also demonstrated significant efficacy in neutropenic mouse models of invasive aspergillosis, mucormycosis, and fusariosis. In a study evaluating combination therapy, fosmanogepix monotherapy was as effective as liposomal amphotericin B in prolonging the survival of mice with these invasive mold infections.[2][3][4] Furthermore, the combination of fosmanogepix and liposomal amphotericin B was superior to either monotherapy, leading to greater reductions in tissue fungal burden.[2][3][4]

In a model of pulmonary mucormycosis caused by *Rhizopus arrhizus* var. *delemar*, fosmanogepix treatment at 78 mg/kg and 104 mg/kg significantly improved survival rates compared to placebo.[1] The higher dose of fosmanogepix showed comparable efficacy in reducing tissue fungal burden to isavuconazole.[1]

Infection Model	Treatment Group	Dosage	Outcome
Invasive Pulmonary Aspergillosis	Fosmanogepix	78 mg/kg PO QD	Equivalent survival to L-AMB
Liposomal Amphotericin B	5 mg/kg IV QD	Equivalent survival to Fosmanogepix	
Fosmanogepix + L-AMB	As above	Superior survival and fungal burden reduction	
Invasive Mucormycosis	Fosmanogepix	78 mg/kg PO QD	Equivalent survival to L-AMB
Liposomal Amphotericin B	10 mg/kg IV QD	Equivalent survival to Fosmanogepix	
Fosmanogepix + L-AMB	As above	Superior survival and fungal burden reduction	
Invasive Fusariosis	Fosmanogepix	78 or 104 mg/kg PO	Equivalent or better survival than L-AMB and Voriconazole
Liposomal Amphotericin B	15 mg/kg IV	-	
Voriconazole	40 mg/kg PO	-	

Table 2: Comparative Efficacy of Fosmanogepix in Neutropenic Mouse Models of Invasive Mold Infections.[2][3][4][5]

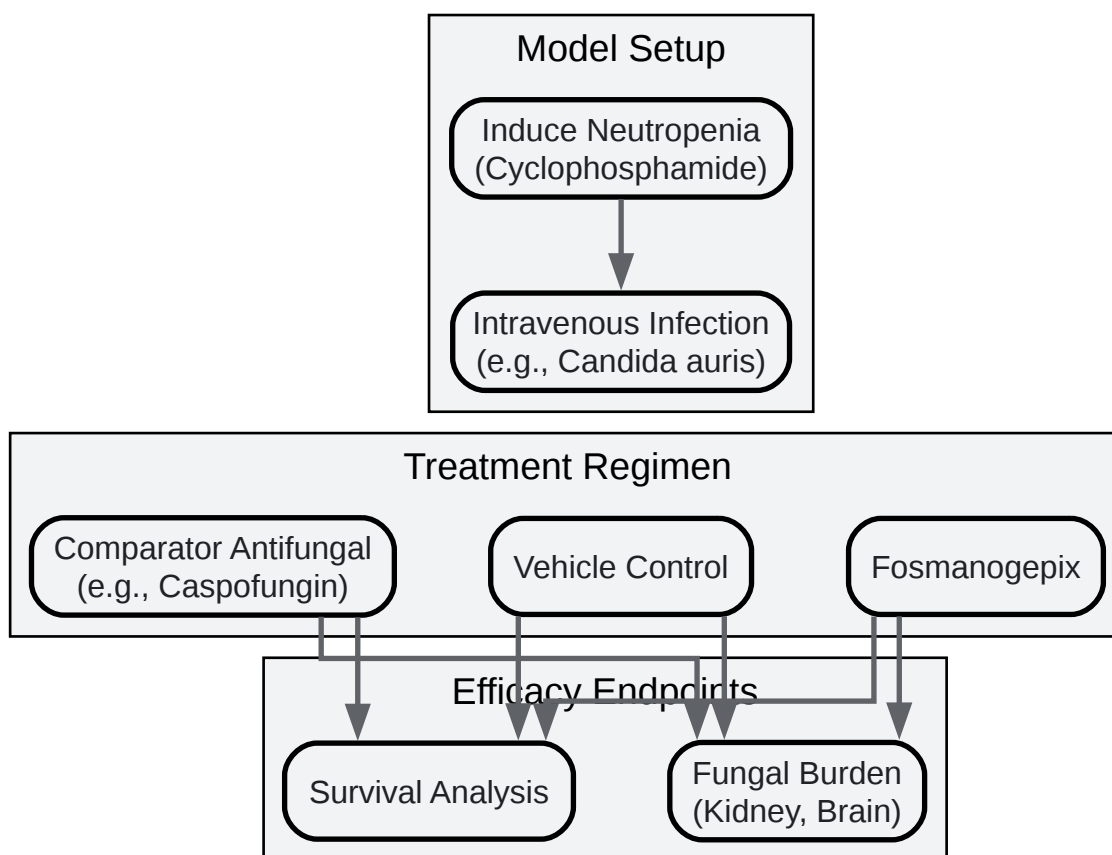
Experimental Protocols

The validation of fosmanogepix's efficacy relies on standardized and reproducible experimental models. Below are the detailed methodologies for the key experiments cited.

Neutropenic Mouse Model of Disseminated Candidiasis

A commonly used protocol to induce neutropenia and establish a disseminated *Candida* infection is as follows:

- **Immunosuppression:** Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves an initial dose of 150-200 mg/kg administered 4 days prior to infection, followed by a second dose of 100-150 mg/kg one day before infection. To maintain neutropenia, additional doses of cyclophosphamide may be administered every 2-3 days post-infection.
- **Infection:** Mice are infected intravenously via the lateral tail vein with a saline suspension of *Candida* species (e.g., *C. auris*) at a concentration of approximately 1×10^5 to 1×10^6 CFU/mouse.
- **Treatment:** Antifungal therapy is initiated at a specified time point post-infection (e.g., 2 or 24 hours). Fosmanogepix is typically administered intraperitoneally or orally. Comparator drugs are administered via their respective standard routes (e.g., caspofungin intraperitoneally, fluconazole orally).
- **Endpoint Analysis:**
 - **Survival:** A cohort of mice is monitored for a defined period (e.g., 21 days), and survival is recorded daily.
 - **Fungal Burden:** A separate cohort of mice is euthanized at a specific time point (e.g., day 4 or 8 post-infection). Target organs, such as the kidneys and brain, are aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.



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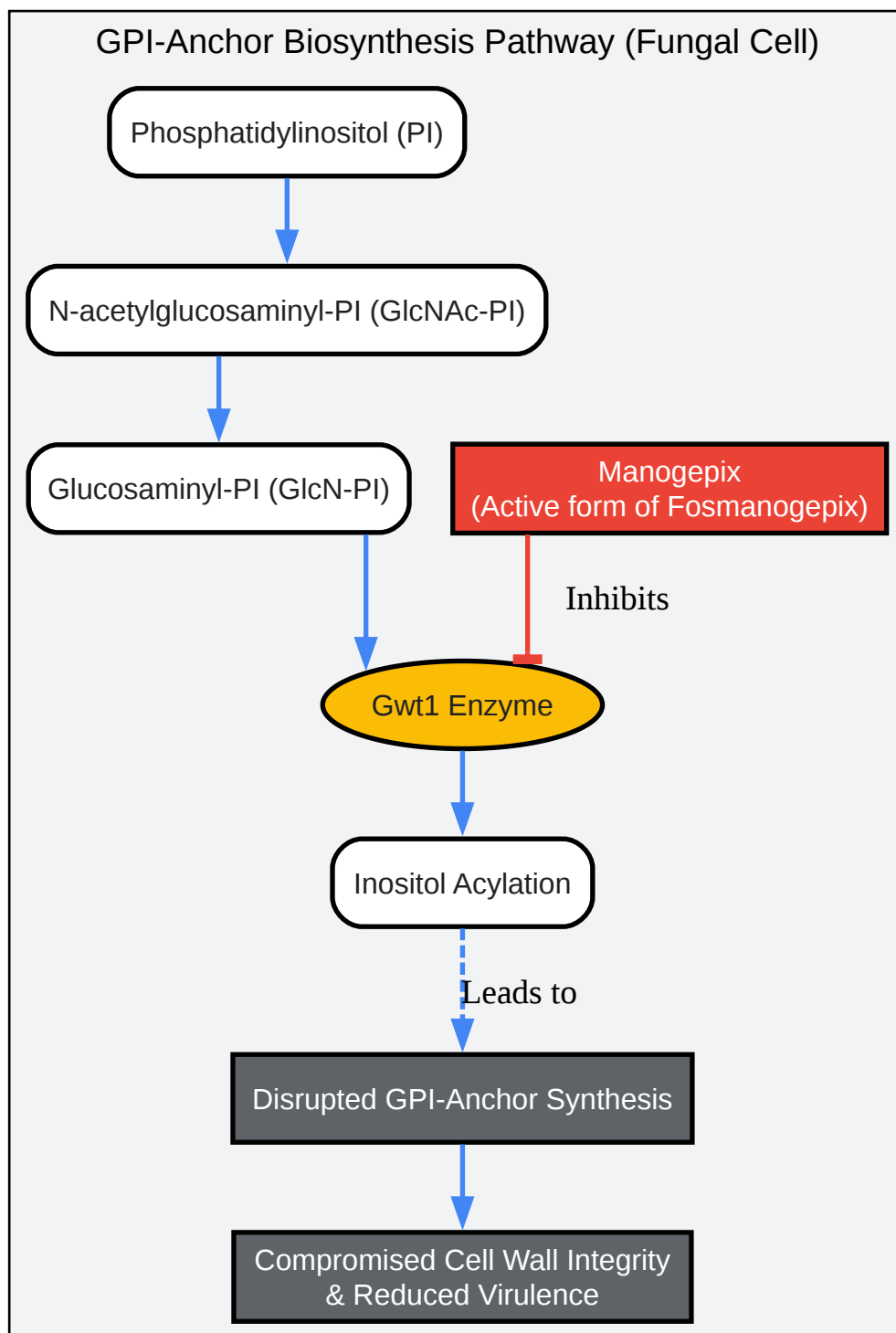
Experimental workflow for the neutropenic mouse model.

Mechanism of Action: Inhibition of the GPI-Anchor Biosynthesis Pathway

Fosmanogepix is a prodrug that is rapidly converted to its active moiety, manogepix, in the body. Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme plays a crucial role in the early stages of the GPI-anchor biosynthesis pathway. GPI anchors are essential for the proper localization and function of a wide array of cell surface proteins, which are critical for fungal cell wall integrity, adhesion, and virulence.

By inhibiting Gwt1, manogepix disrupts the synthesis of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, including compromised cell wall structure and reduced ability to cause infection. This unique mechanism of action is a key advantage, as it is

distinct from those of existing antifungal classes and confers activity against strains resistant to other drugs.



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Mechanism of action of Fosmanogepix.

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